molecular formula C13H12INO5 B12812103 (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

Cat. No.: B12812103
M. Wt: 389.14 g/mol
InChI Key: MBIFPHOSYOHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a 3-iodophenoxy group attached to a propanoate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of the target molecule, altering its activity and function. The pathways involved in these processes are often related to signal transduction and metabolic regulation .

Properties

Molecular Formula

C13H12INO5

Molecular Weight

389.14 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

InChI

InChI=1S/C13H12INO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2

InChI Key

MBIFPHOSYOHZCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)I

Origin of Product

United States

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